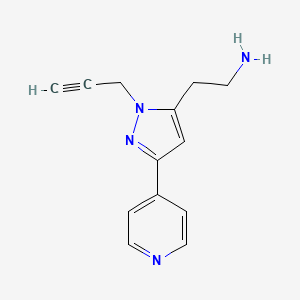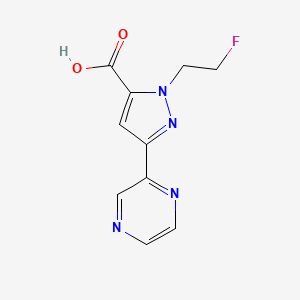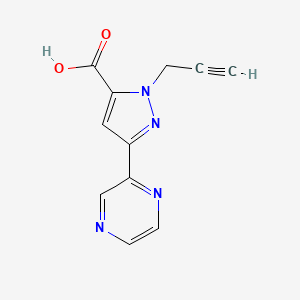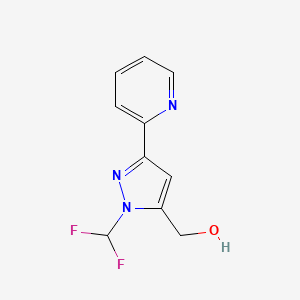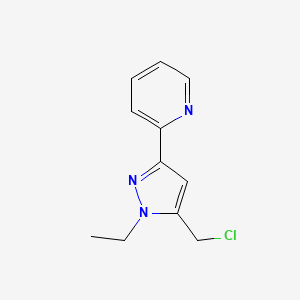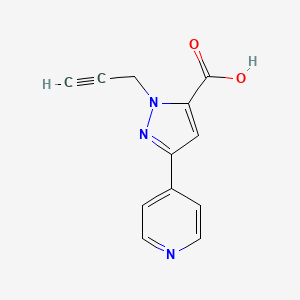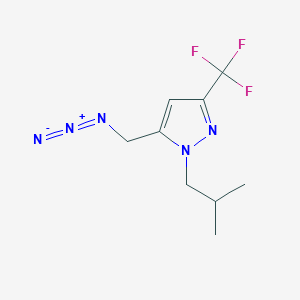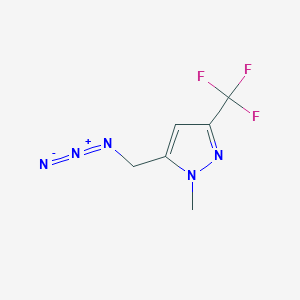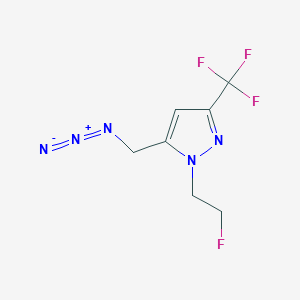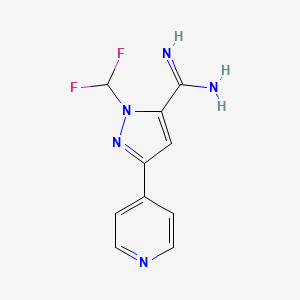
1-(Difluormethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-carboximidamid
Übersicht
Beschreibung
1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide is a useful research compound. Its molecular formula is C10H9F2N5 and its molecular weight is 237.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Zwischenprodukte
Diese Verbindung dient als Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Wirkstoffe. Ihre einzigartige Struktur ermöglicht es, sie in Medikamente einzubauen, die auf bestimmte Rezeptoren oder Enzyme im Körper abzielen. Die Difluormethylgruppe kann insbesondere die metabolische Stabilität der Pharmazeutika verbessern .
Materialwissenschaften
In den Materialwissenschaften macht die Robustheit dieser Verbindung bei hohen Temperaturen sie für die Herstellung von hitzebeständigen Polymeren geeignet. Diese Polymere könnten potenziell in einer Vielzahl von Anwendungen eingesetzt werden, von der Luft- und Raumfahrt bis hin zur Alltags-Elektronik .
Katalyse
Der Pyrazolring, der in der Verbindung vorhanden ist, kann als Ligand in katalytischen Systemen wirken. Er kann an Metalle binden und Reaktionen erleichtern, die bei der Herstellung von Feinchemikalien und Pharmazeutika entscheidend sind .
Biologische Studien
Forscher können diese Verbindung in biologischen Studien verwenden, um die Funktion von Enzymen zu untersuchen, die mit ähnlichen Strukturen interagieren. Dies kann zum Verständnis von Krankheitsmechanismen und zur Entwicklung neuer therapeutischer Strategien beitragen .
Agrarchemie
Im Bereich der Agrarchemie können solche Verbindungen modifiziert werden, um Pestizide oder Herbizide zu erzeugen. Die Pyridinylgruppe ist insbesondere für ihre Aktivität gegen eine Reihe von Schädlingen bekannt .
Analytische Chemie
Aufgrund ihrer charakteristischen chemischen Struktur kann diese Verbindung als Standard oder Reagenz in der analytischen Chemie verwendet werden, um das Vorhandensein ähnlicher Verbindungen in verschiedenen Proben zu quantifizieren oder zu identifizieren .
Umweltwissenschaften
In den Umweltwissenschaften ermöglicht die Stabilität der Verbindung ihren Einsatz in Studien zur Langzeitdegradation von Umweltschäden und deren Auswirkungen auf Ökosysteme .
Nanotechnologie
Schließlich kann die einzigartige molekulare Geometrie der Verbindung im Bereich der Nanotechnologie genutzt werden, um neuartige Nanostrukturen mit spezifischen Eigenschaften für elektronische oder medizinische Anwendungen zu erzeugen .
Eigenschaften
IUPAC Name |
2-(difluoromethyl)-5-pyridin-4-ylpyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N5/c11-10(12)17-8(9(13)14)5-7(16-17)6-1-3-15-4-2-6/h1-5,10H,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCPAZSRLIRMBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)C(=N)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


